6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride
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Overview
Description
6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of bromine, chlorine, and sulfonyl fluoride groups attached to the imidazo[1,2-a]pyridine core
Preparation Methods
The synthesis of 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and sulfonyl fluoride sources under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The presence of the bromine, chlorine, and sulfonyl fluoride groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride include:
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-a]pyridine core but differ in the substituents attached to the core structure.
Properties
IUPAC Name |
6-bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2O2S/c8-4-1-2-5-11-6(9)7(12(5)3-4)15(10,13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDPIIDGRZVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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